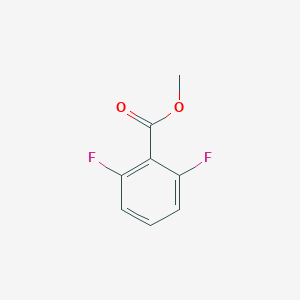

Methyl 2,6-difluorobenzoate

描述

属性

IUPAC Name |

methyl 2,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPFLTKQLFSKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333831 | |

| Record name | Methyl 2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13671-00-6 | |

| Record name | Methyl 2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,6-difluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2,6-difluorobenzoate (CAS: 13671-00-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2,6-difluorobenzoate (CAS: 13671-00-6), a key fluorinated aromatic ester utilized as a versatile intermediate in organic synthesis. This document details its physicochemical properties, spectral data, safety and handling protocols, and a detailed experimental procedure for its synthesis. The information is curated to support researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Identity and Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] Its core structure consists of a benzene ring substituted with two fluorine atoms at positions 2 and 6, and a methyl ester group at position 1. This unique substitution pattern imparts specific reactivity and properties to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13671-00-6 | [2][3][4][5] |

| Molecular Formula | C₈H₆F₂O₂ | [4] |

| Molecular Weight | 172.13 g/mol | [2][3][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 203-204 °C (lit.) | [2][3][5] |

| Density | 1.281 g/mL at 25 °C (lit.) | [2][3][5] |

| Refractive Index (n20/D) | 1.476 (lit.) | [2][3] |

| Flash Point | 95 °C (203 °F) - closed cup | [2][3] |

| Solubility | Soluble in organic solvents (e.g., ether, acetone, dichloromethane) | [1] |

Spectral Data for Structural Elucidation

The structural integrity of this compound can be confirmed through various spectroscopic techniques. The following table summarizes key spectral information.

Table 2: Spectral Data of this compound

| Technique | Data Highlights | Source(s) |

| Mass Spectrometry (GC-MS) | m/z peaks at 172 (M+), 141, 113 | [4] |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Spectra available in chemical databases | [4][6] |

| Infrared Spectroscopy (FTIR) | Spectra available in chemical databases | [4] |

Synthesis of this compound

This compound is typically synthesized via the Fischer-Speier esterification of 2,6-difluorobenzoic acid with methanol, using a strong acid as a catalyst.[5][7][8] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed.[7][8]

Detailed Experimental Protocol

The following is a generalized, yet detailed, protocol for the synthesis of this compound based on the Fischer-Speier esterification method.[5][9][10]

Materials:

-

2,6-Difluorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Saturated Sodium Chloride (NaCl) solution (Brine)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus (optional, for high purity)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluorobenzoic acid in an excess of methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for a period of 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Work-up:

-

Transfer the cooled reaction mixture to a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid, be cautious of CO₂ evolution), and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Safety and Handling

This compound is classified as an irritant.[4] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a fume hood.

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Code | Description | Source(s) |

| Causes skin irritation | H315 | [4] | |

| Causes serious eye irritation | H319 | [4] | |

| May cause respiratory irritation | H335 | [4] |

Precautionary Measures:

-

Wear protective gloves, safety glasses with side shields, and a lab coat.[2][3]

-

Avoid breathing fumes, mist, or vapors.

-

In case of contact with skin or eyes, rinse immediately and thoroughly with water.[1]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Applications in Synthesis

This compound serves as a valuable building block in organic synthesis, particularly for introducing the 2,6-difluorophenyl moiety into larger molecules. This structural motif is of interest in medicinal chemistry and materials science. It has been documented as an intermediate in the synthesis of more complex molecules, such as 9-hydroxy-13-(2,6-difluorophenyl)-3H-dibenzo[b,i]xanthen-3-one and 2,6-difluorobenzohydroxamic acid.[5]

Conclusion

This compound is a key chemical intermediate with well-defined properties and established synthetic routes. This guide provides essential technical information for its safe handling, synthesis, and characterization, serving as a valuable resource for researchers and professionals in drug development and chemical synthesis. The provided data and protocols are intended to facilitate its effective use in the laboratory and in the development of new chemical entities.

References

- 1. chembk.com [chembk.com]

- 2. This compound 97 13671-00-6 [sigmaaldrich.com]

- 3. 2,6-二氟苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C8H6F2O2 | CID 518798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 13671-00-6 [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Physical and chemical properties of Methyl 2,6-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6-difluorobenzoate is a fluorinated aromatic ester of significant interest in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals, agrochemicals, and specialty materials. Its chemical structure, characterized by a benzene ring substituted with two fluorine atoms ortho to a methyl ester group, imparts unique reactivity and properties that are highly valued in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and a summary of its spectral data.

Chemical Identity and Physical Properties

This compound is a colorless liquid at room temperature.[1] It is soluble in common organic solvents such as ether, acetone, and dichloromethane.[1] The fundamental identifiers and physical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | 2,6-Difluorobenzoic acid methyl ester[2] |

| CAS Number | 13671-00-6[3] |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol [3] |

| InChI | InChI=1S/C8H6F2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3[4] |

| InChIKey | QNPFLTKQLFSKBY-UHFFFAOYSA-N[3][4] |

| SMILES | COC(=O)c1c(F)cccc1F[3][4] |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid[1] |

| Boiling Point | 203-204 °C (lit.)[3] |

| Density | 1.281 g/mL at 25 °C (lit.)[3] |

| Refractive Index (n20/D) | 1.476 (lit.)[3] |

| Flash Point | 95 °C (203 °F) - closed cup[3] |

| Solubility | Soluble in organic solvents (e.g., ether, acetone, dichloromethane)[1] |

Spectral Data

The following tables summarize the key spectral data for this compound. Detailed spectral analyses are crucial for the confirmation of its structure and purity.

Table 3: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 4: ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Table 5: Mass Spectrometry (MS) Data of this compound

| m/z | Interpretation |

| 172 | Molecular Ion [M]⁺[5] |

| 141 | [M - OCH₃]⁺ (Base Peak)[5] |

| 113 | [M - COOCH₃]⁺[5] |

Table 6: Infrared (IR) Spectroscopy Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the esterification of 2,6-difluorobenzoic acid. A detailed protocol is described below.

Reaction Scheme:

Materials:

-

2,6-Difluorobenzoic acid

-

Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Water

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluorobenzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.

-

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation to yield the pure ester.

Analytical Characterization

A representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

GC Conditions (Representative):

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Final Hold: 5 minutes at 250 °C

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

MS Conditions (Representative):

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: 50-300 amu

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable solvent such as ethyl acetate or dichloromethane.

Reactivity and Applications

This compound is a versatile building block in organic synthesis. The electron-withdrawing nature of the two fluorine atoms activates the aromatic ring and influences the reactivity of the ester group. It is commonly used in the synthesis of more complex molecules, including:

-

Pharmaceuticals: As a precursor to various active pharmaceutical ingredients where the difluorobenzoyl moiety is a key structural feature.

-

Agrochemicals: In the development of novel pesticides and herbicides.[1]

-

Polymers and Materials Science: As a monomer or starting material for the synthesis of specialty polymers with enhanced thermal stability and specific electronic properties.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing fumes, mist, vapors, or spray.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep container tightly closed.

Visualizations

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

References

Spectral Analysis of Methyl 2,6-difluorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 2,6-difluorobenzoate (CAS No: 13671-00-6), a key intermediate in various synthetic applications. The document details its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance characteristics, offering a foundational dataset for quality control, structural confirmation, and further research.

Molecular and Spectroscopic Overview

This compound is a fluorinated aromatic ester with the molecular formula C₈H₆F₂O₂ and a molecular weight of approximately 172.13 g/mol .[1][2] Spectroscopic analysis is crucial for confirming its identity and purity. The following sections present the key spectral data obtained from mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound reveals a distinct fragmentation pattern that is characteristic of its structure. The molecular ion peak and key fragments are summarized below.

Table 1: Mass Spectrometry Data for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Intensity | Notes |

| 172 | [C₈H₆F₂O₂]⁺ | Moderate | Molecular Ion (M⁺)[1][3] |

| 141 | [C₇H₃F₂O]⁺ | High (Base Peak) | Loss of a methoxy radical (•OCH₃)[1] |

| 113 | [C₆H₃F₂]⁺ | Moderate | Loss of carbon monoxide (CO) from the m/z 141 fragment[1] |

The fragmentation pathway is initiated by the loss of the methoxy radical from the ester group to form the stable 2,6-difluorobenzoyl cation, which represents the base peak at m/z 141. Subsequent loss of a neutral carbon monoxide molecule results in the fluorinated phenyl cation at m/z 113.

References

A Comprehensive Technical Guide to the Safe Handling of Methyl 2,6-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,6-difluorobenzoate, a fluorinated aromatic ester, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique electronic properties, imparted by the fluorine substituents, make it a versatile reagent. However, like many specialized chemical compounds, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel. This technical guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for this compound, tailored for a scientific audience.

Physicochemical and Toxicological Profile

A clear understanding of the intrinsic properties of a chemical is the foundation of safe handling. The following tables summarize the key physicochemical and toxicological data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13671-00-6 | [1] |

| Molecular Formula | C₈H₆F₂O₂ | [1] |

| Molecular Weight | 172.13 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 203-204 °C (lit.) | |

| Density | 1.281 g/mL at 25 °C (lit.) | |

| Flash Point | 95 °C (203 °F) - closed cup | |

| Refractive Index | n20/D 1.476 (lit.) |

Table 2: Toxicological Data Summary

| Endpoint | Value | Species | Route | Reference |

| Acute Oral Toxicity (LD50) | No data available | - | - | - |

| Acute Inhalation Toxicity (LC50) | No data available | - | - | - |

| Acute Dermal Toxicity (LD50) | No data available | - | - | - |

| Skin Corrosion/Irritation | Causes skin irritation | Not specified | Dermal | [2][3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Not specified | Ocular | [2][3] |

| Respiratory Sensitization | May cause respiratory irritation | Not specified | Inhalation | [2][3] |

Note: The absence of specific LD50 and LC50 values in publicly available literature underscores the need for cautious handling and the application of the precautionary principle.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard Statements:

Signal Word: Warning

Pictogram:

Caption: GHS Hazard Pictogram for Irritation.

Safe Handling and Experimental Protocols

Given the irritant nature of this compound, strict adherence to safe laboratory practices is essential. The following workflow and protocols are recommended for handling this compound.

General Handling Workflow

Caption: Recommended workflow for handling this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure.

-

Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]

-

Skin Protection: A flame-retardant lab coat should be worn and kept fastened.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. It is critical to inspect gloves for any signs of degradation or perforation before each use. Change gloves immediately if contamination is suspected.

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, but this should be a secondary control measure.

Spill and Emergency Procedures

Spill Response Workflow

Caption: Workflow for responding to a this compound spill.

First Aid Measures:

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2]

-

Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Signaling Pathways and Mechanistic Toxicity

Currently, there is a lack of specific information in the public domain regarding the signaling pathways directly affected by this compound or its precise mechanism of toxicity. The irritant effects are likely due to its chemical reactivity and ability to interact with biological macromolecules in the skin, eyes, and respiratory tract. The incorporation of fluorine atoms can alter the electronic properties of the benzoic acid moiety, potentially influencing its reactivity and biological interactions. Further research is needed to elucidate the specific cellular and molecular targets of this compound.

Conclusion

This compound is a valuable chemical intermediate with a manageable hazard profile when handled with appropriate care and precaution. The primary hazards are skin, eye, and respiratory irritation. By adhering to the guidelines outlined in this technical guide, including the consistent use of appropriate personal protective equipment, working in well-ventilated areas, and following established emergency procedures, researchers, scientists, and drug development professionals can safely utilize this compound in their work. A continued commitment to a strong safety culture and the principle of minimizing all chemical exposures is essential for a safe and productive research environment.

References

Key Reactive Sites on the Methyl 2,6-difluorobenzoate Molecule: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6-difluorobenzoate is a versatile building block in organic synthesis, prized for the unique reactivity conferred by its fluorine substituents. This technical guide provides a comprehensive overview of the key reactive sites on the this compound molecule. It delves into the electronic effects of the fluorine and methyl ester groups, which govern the molecule's susceptibility to electrophilic and nucleophilic attack, as well as ortho-lithiation. Detailed experimental protocols for representative reactions are provided, alongside a quantitative summary of reactivity data. This document serves as a critical resource for chemists leveraging this molecule in the design and synthesis of novel compounds for pharmaceutical and materials science applications.

Introduction: The Influence of Fluorine on Aromatic Reactivity

The presence of two fluorine atoms on the aromatic ring of this compound profoundly influences its chemical reactivity. Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the aromatic ring towards electrophilic attack compared to benzene. However, fluorine also possesses a lone pair of electrons that can be donated to the aromatic π-system through a resonance effect (+M). While the inductive effect is generally stronger, the resonance effect plays a crucial role in directing the regioselectivity of electrophilic substitution reactions.

Conversely, the strong electron-withdrawing nature of the fluorine atoms makes the aromatic ring electron-deficient and, therefore, highly susceptible to nucleophilic aromatic substitution (SNAr). The methyl ester group, also an electron-withdrawing group, further enhances this effect and also provides a site for reactions such as hydrolysis and reduction.

Principal Reactive Sites and Reaction Types

The key reactive sites on the this compound molecule can be categorized as follows:

-

The Aromatic Ring:

-

Electrophilic Aromatic Substitution (EAS): Despite the deactivating effect of the fluorine and methyl ester groups, the ring can undergo electrophilic attack, primarily at the C3 and C5 positions (meta to the ester and ortho/para to the fluorines). The fluorine atoms act as ortho-, para- directors, but the steric hindrance from the adjacent ester group and the deactivating nature of the ester group favor substitution at the less hindered C3 and C5 positions.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it a prime candidate for SNAr reactions. Nucleophiles can attack the carbon atoms bearing the fluorine atoms (C2 and C6), leading to their displacement. The reaction is further facilitated by the presence of the electron-withdrawing ester group.

-

Ortho-Lithiation: The acidity of the protons on the aromatic ring is increased by the inductive effect of the fluorine atoms. This allows for regioselective deprotonation at the C3 position using a strong base, such as an organolithium reagent, in a process known as directed ortho-lithiation. This creates a powerful nucleophilic site for the introduction of various electrophiles.

-

-

The Methyl Ester Group:

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

-

Transesterification: The methyl group can be exchanged with other alkyl groups under appropriate conditions.

-

Quantitative Reactivity Data

The following table summarizes key quantitative data regarding the reactivity of this compound and closely related compounds.

| Reaction Type | Substrate | Reagents | Product | Yield (%) | Reference |

| Electrophilic Aromatic Substitution (Nitration) | Methyl benzoate (analogue) | HNO₃, H₂SO₄ | Methyl 3-nitrobenzoate | 77% | [1] |

| Nucleophilic Aromatic Substitution | Methyl pentafluorobenzoate (analogue) | Phenothiazine, K₃PO₄ | Methyl 2,3,5,6-tetrafluoro-4-(10H-phenothiazin-10-yl)benzoate | Not specified | [2] |

| Ortho-Lithiation | 2-Fluorobenzoic acid (analogue) | s-BuLi, TMEDA, then CH₃I | 2-Fluoro-6-methylbenzoic acid | Not specified | [3][4] |

| Hydrolysis | 2,6-Difluorobenzonitrile (analogue) | High-temperature liquid water | 2,6-Difluorobenzamide | 64.27% | [5] |

Note: Data for exact reactions on this compound is limited in the reviewed literature. The provided data for analogous compounds offers valuable insights into expected reactivity and yields.

Experimental Protocols

Protocol for Directed Ortho-Lithiation of a 2,6-Difluorobenzoic Acid Derivative

This protocol is adapted from the directed lithiation of unprotected benzoic acids and can be applied to introduce a substituent at the C3 position of a 2,6-difluorobenzoic acid derivative.[3][4]

Materials:

-

2,6-Difluorobenzoic acid derivative

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., methyl iodide)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with the 2,6-difluorobenzoic acid derivative (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Addition of Base: TMEDA (2.2 eq) is added, followed by the dropwise addition of s-BuLi (2.2 eq) while maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Electrophilic Quench: The chosen electrophile (e.g., methyl iodide, 1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at this temperature and then allowed to warm slowly to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the 3-substituted 2,6-difluorobenzoic acid derivative.

Protocol for Electrophilic Aromatic Substitution: Nitration of an Aromatic Ester (Model Protocol)

This protocol is for the nitration of methyl benzoate and serves as a model for the nitration of this compound.[1]

Materials:

-

Methyl benzoate

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Methanol

-

Standard laboratory glassware

Procedure:

-

Preparation of Nitrating Mixture: In a flask, cool 5 mL of concentrated sulfuric acid in an ice bath. In a separate container, cool 2 mL of concentrated nitric acid. Slowly add the cold sulfuric acid to the cold nitric acid with constant swirling. Keep the mixture in the ice bath.

-

Reaction: To a separate flask containing 3.0 g of methyl benzoate, slowly add 6 mL of cold concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Addition of Nitrating Mixture: Slowly and with careful stirring, add the prepared nitrating mixture dropwise to the methyl benzoate solution, ensuring the temperature remains below 15 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.

-

Work-up: Pour the reaction mixture onto 50 g of crushed ice in a beaker. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. Recrystallize the crude product from methanol to obtain pure methyl 3-nitrobenzoate.

Visualizing Reactivity: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reactivity pathways of this compound.

Caption: Electrophilic Aromatic Substitution on this compound.

Caption: Nucleophilic Aromatic Substitution on this compound.

Caption: Experimental workflow for the ortho-lithiation of this compound.

Conclusion

This compound presents a fascinating case study in the nuanced effects of substituent electronics on aromatic reactivity. The interplay of the strong inductive withdrawal and weaker resonance donation of the fluorine atoms, coupled with the electron-withdrawing nature of the methyl ester, creates a molecule with distinct and synthetically valuable reactive sites. The aromatic ring is amenable to both electrophilic attack at the C3/C5 positions and, more favorably, nucleophilic attack at the C2/C6 positions. Furthermore, the molecule can be selectively functionalized at the C3 position via directed ortho-lithiation. The ester moiety also offers a handle for further transformations. A thorough understanding of these reactive sites and the conditions required to exploit them is essential for medicinal and materials chemists seeking to incorporate the unique properties of the 2,6-difluorobenzoyl scaffold into novel molecular architectures. This guide provides the foundational knowledge and practical protocols to facilitate such endeavors.

References

- 1. scribd.com [scribd.com]

- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Methyl 2,6-difluorobenzoate: Commercial Availability, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6-difluorobenzoate is a key chemical intermediate, particularly valuable in the synthesis of novel therapeutic agents. Its fluorinated benzene ring structure imparts unique chemical properties that are increasingly exploited in medicinal chemistry. This technical guide provides a comprehensive overview of the commercial suppliers and available purity grades of this compound. It further details a representative experimental protocol for its synthesis via Fischer esterification and outlines a standard quality control workflow. A significant application of this compound is in the development of bacterial cell division inhibitors, and this guide illustrates the mechanism of action of its derivatives on the FtsZ protein, a promising antibacterial target.

Commercial Suppliers and Purity Grades

This compound is readily available from several commercial chemical suppliers. The compound is typically offered at a purity of 97%, which is suitable for most research and development applications. Higher purity grades may be available upon request from some suppliers for more sensitive applications.

| Supplier | Purity Grade(s) | Catalog Number (Example) |

| Sigma-Aldrich | 97% | 542636 |

| Thermo Scientific Chemicals | 97% | AAL0806306 |

| CP Lab Safety | min 97% | Not specified |

Note: This table is not exhaustive and other suppliers may exist. Catalog numbers are for illustrative purposes and may vary.

A related compound, Methyl 4-bromo-2,6-difluorobenzoate, is also commercially available with a purity of 98%.

Synthesis of this compound

This compound is commonly synthesized from 2,6-difluorobenzoic acid through an acid-catalyzed esterification reaction with methanol, a classic example of a Fischer esterification.

Experimental Protocol: Fischer Esterification

This protocol is a representative method for the synthesis of this compound.

Materials:

-

2,6-difluorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Rotary evaporator

-

Heating mantle

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,6-difluorobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Acid Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Allow the reaction to proceed for several hours (typically 4-6 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing water.

-

Extract the aqueous layer with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent (dichloromethane) using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by distillation or column chromatography to yield pure this compound.

Quality Control

Ensuring the purity and identity of this compound is crucial for its use in further synthetic steps. A combination of chromatographic and spectroscopic techniques is typically employed.

Representative Quality Control Workflow

A standard workflow for the quality control of synthesized or purchased this compound is as follows:

Caption: A typical quality control workflow for this compound.

Methodologies:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the sample by separating it into its components and to confirm the molecular weight of this compound (172.13 g/mol ).[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the chemical structure of the compound by providing information about the arrangement of hydrogen and carbon atoms in the molecule.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl group and the C-F bonds.

Application in Drug Discovery: Inhibition of FtsZ

Derivatives of 2,6-difluorobenzoic acid, which can be synthesized from this compound, have emerged as a promising class of antibacterial agents.[3][4] These compounds often target the filamentous temperature-sensitive protein Z (FtsZ).

FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the assembly of the division machinery. Inhibition of FtsZ function disrupts cell division, leading to bacterial cell death. This makes FtsZ an attractive target for the development of new antibiotics, especially in the face of growing antibiotic resistance.[3][5]

Signaling Pathway: Mechanism of FtsZ Inhibition

The following diagram illustrates the mechanism by which 2,6-difluorobenzamide derivatives, synthesized from this compound, inhibit bacterial cell division by targeting FtsZ.

Caption: Mechanism of FtsZ inhibition by 2,6-difluorobenzamide derivatives.

The 2,6-difluorobenzamide moiety has been identified as a key pharmacophore for potent FtsZ inhibitors.[5] These compounds bind to an allosteric site on the FtsZ protein, which is distinct from the GTP-binding site. This binding event is thought to stabilize the FtsZ polymer, leading to a disruption of the normal Z-ring dynamics required for cell division. The consequence is the inhibition of bacterial proliferation, making these compounds valuable leads in the development of novel antibiotics.[3][4][5]

Conclusion

This compound is a commercially accessible and synthetically important building block for drug discovery and development. Its straightforward synthesis and the significant biological activity of its derivatives, particularly as inhibitors of the bacterial cell division protein FtsZ, underscore its importance for medicinal chemists and researchers in the field of antibacterial drug development. The methodologies and pathways described in this guide provide a foundational understanding for the effective utilization of this versatile chemical intermediate.

References

- 1. This compound | C8H6F2O2 | CID 518798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Methyl 2,6-Difluorobenzoate: A Fluorinated Building Block for Advanced Synthesis

For Immediate Release

[City, State] – Methyl 2,6-difluorobenzoate is a pivotal fluorinated building block, offering synthetic chemists a versatile platform for the introduction of the 2,6-difluorophenyl moiety into a wide array of complex molecules. Its unique electronic properties, stemming from the strong electron-withdrawing nature of the two fluorine atoms ortho to the ester functionality, render it an invaluable tool in the design and development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth overview of its synthesis, properties, and key applications, complete with experimental protocols and data for researchers, scientists, and drug development professionals.

Core Properties and Spectroscopic Data

This compound is a colorless liquid at room temperature, soluble in common organic solvents.[1] Its physical and spectroscopic properties are summarized in the tables below, providing a comprehensive reference for its characterization.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₂O₂ | [2] |

| Molecular Weight | 172.13 g/mol | |

| CAS Number | 13671-00-6 | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 203-204 °C (lit.) | |

| Density | 1.281 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.476 (lit.) |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.45-7.35 (m, 1H, Ar-H), 7.00-6.90 (m, 2H, Ar-H), 3.95 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 164.0 (C=O), 162.5 (d, J=258 Hz, C-F), 132.0 (t, J=10 Hz, Ar-C), 114.5 (t, J=20 Hz, Ar-C), 112.0 (d, J=22 Hz, Ar-C), 52.5 (OCH₃) |

| FTIR (neat) | ν (cm⁻¹): ~1740 (C=O stretch), ~1620, 1480 (aromatic C=C stretch), ~1250 (C-O stretch), ~1000 (C-F stretch) |

| Mass Spectrometry (EI) | m/z (%): 172 (M⁺), 141 ([M-OCH₃]⁺), 113 ([M-COOCH₃]⁺) |

Synthesis of this compound

The most common and straightforward synthesis of this compound is through the Fischer esterification of 2,6-difluorobenzoic acid with methanol, catalyzed by a strong acid.

Experimental Protocol: Synthesis of this compound

-

To a solution of 2,6-difluorobenzoic acid (10.0 g, 63.3 mmol) in methanol (100 mL), slowly add concentrated sulfuric acid (2 mL).

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether (150 mL) and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless liquid. A typical yield for this reaction is in the range of 85-95%.

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of various valuable compounds. The ester group can be readily transformed into other functionalities, such as amides, hydroxamic acids, or can participate in carbon-carbon bond-forming reactions.

Synthesis of 2,6-Difluorobenzohydroxamic Acid

A notable application is the synthesis of 2,6-difluorobenzohydroxamic acid, a precursor for various biologically active molecules.

-

Prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as potassium hydroxide (1.5 equivalents) in methanol.

-

To this solution, add this compound (1.0 equivalent) at room temperature.

-

Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 2,6-difluorobenzohydroxamic acid.

Synthesis of Photoactive Azo Compounds

This compound derivatives are also employed in the synthesis of photoactive materials, such as ortho-fluoroazobenzenes. The following workflow outlines the synthesis of a photoactive azo dye starting from a derivative of this compound.[3]

This multi-step process highlights the utility of the difluorophenyl moiety, introduced via precursors related to this compound, in creating functional molecules with specific light-responsive properties.[3]

Conclusion

This compound is a cornerstone fluorinated building block that provides a reliable and efficient means of incorporating the 2,6-difluorophenyl group into target molecules. Its straightforward synthesis and versatile reactivity make it an indispensable tool for researchers in medicinal chemistry, agrochemical synthesis, and materials science. The detailed protocols and comprehensive data presented in this guide are intended to facilitate its effective utilization in the laboratory and accelerate the development of novel and innovative chemical entities.

References

Potential Research Areas Involving Methyl 2,6-difluorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-difluorobenzoate is a fluorinated aromatic ester that serves as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the two ortho-fluorine atoms, make it a valuable precursor for the development of novel pharmaceuticals and advanced materials. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon and influences the conformational preferences of its derivatives, opening up a wide range of potential research avenues. This technical guide provides an in-depth overview of the synthesis, properties, and key research areas involving this compound, with a focus on its applications in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its application in research and development. The following tables summarize its key quantitative data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₂O₂ | [1][2] |

| Molecular Weight | 172.13 g/mol | [1][2] |

| CAS Number | 13671-00-6 | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 203-204 °C | |

| Density | 1.281 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.476 | |

| Solubility | Soluble in organic solvents (e.g., ether, acetone, dichloromethane) | [2] |

| Flash Point | 95 °C (closed cup) |

Table 2: Spectroscopic Data of this compound

| Spectrum | Data | Source(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45-7.35 (m, 1H, Ar-H), 7.00-6.90 (m, 2H, Ar-H), 3.95 (s, 3H, -OCH₃) | [3] (representative) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 163.0 (C=O), 161.5 (d, J=250 Hz, C-F), 132.0 (t, J=10 Hz, Ar-C), 115.0 (t, J=20 Hz, Ar-C), 112.0 (d, J=25 Hz, Ar-C), 52.5 (-OCH₃) | [2] (representative) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -115.0 (s) | [4] (representative) |

| IR (film, cm⁻¹) | ~3000 (Ar C-H), ~1740 (C=O stretch), ~1620, 1480 (Ar C=C stretch), ~1250 (C-O stretch), ~1000 (C-F stretch) | [2] (representative) |

| Mass Spectrum (EI, m/z) | 172 (M⁺), 141 (M⁺ - OCH₃), 113 (M⁺ - COOCH₃) | [5] |

Synthesis and Reactions

This compound is typically synthesized via Fischer esterification of 2,6-difluorobenzoic acid. It can then be used as a starting material for a variety of chemical transformations, most notably the formation of amides, which are key functional groups in many biologically active molecules.

Synthesis of this compound via Fischer Esterification

This protocol describes the acid-catalyzed esterification of 2,6-difluorobenzoic acid with methanol.

Experimental Protocol:

-

Reaction Setup: To a solution of 2,6-difluorobenzoic acid (15.8 g, 0.1 mol) in methanol (100 mL) in a 250 mL round-bottom flask, slowly add concentrated sulfuric acid (2 mL) with cooling.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in diethyl ether (150 mL) and washed successively with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation.

Synthesis of 2,6-Difluorobenzamide from this compound

This protocol outlines the conversion of the methyl ester to the corresponding primary amide using ammonia.

Experimental Protocol:

-

Reaction Setup: In a sealed pressure vessel, dissolve this compound (17.2 g, 0.1 mol) in a 7N solution of ammonia in methanol (100 mL).

-

Reaction: Heat the mixture at 100-120 °C for 12-24 hours. The pressure will increase during the reaction.

-

Work-up: After cooling the vessel to room temperature, the solvent and excess ammonia are carefully evaporated under reduced pressure.

-

Purification: The resulting solid residue is recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 2,6-difluorobenzamide.

Potential Research Areas in Medicinal Chemistry

The 2,6-difluorobenzoyl moiety is a prominent scaffold in medicinal chemistry, particularly in the development of antibacterial agents.

Inhibition of Bacterial Cell Division: Targeting the FtsZ Protein

The Filamentous temperature-sensitive protein Z (FtsZ) is a crucial prokaryotic cytoskeletal protein that forms a contractile ring (Z-ring) at the site of cell division.[1][6][7] Inhibition of FtsZ polymerization or function leads to a blockage of cytokinesis and subsequent bacterial cell death, making it an attractive target for novel antibiotics.[6][8] Derivatives of 2,6-difluorobenzamide, synthesized from this compound, have been identified as potent inhibitors of FtsZ.[9]

The following diagram illustrates the key steps in FtsZ-mediated bacterial cell division and the point of inhibition by 2,6-difluorobenzamide derivatives.

Experimental Workflow for Antibacterial Activity Screening

A crucial step in the development of new antibacterial agents is the determination of their efficacy against relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key parameter that quantifies the potency of a compound. The following diagram outlines a typical workflow for MIC determination.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. This compound | C8H6F2O2 | CID 518798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. rsc.org [rsc.org]

- 5. This compound [webbook.nist.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. FtsZ dynamics in bacterial division: what, how, and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermal Stability and Decomposition of Methyl 2,6-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the thermal stability and decomposition profile of Methyl 2,6-difluorobenzoate. Due to the limited availability of direct experimental data for this specific compound, this paper establishes a predictive assessment based on the known thermal properties of structurally analogous compounds. This guide offers predicted thermal characteristics, proposes potential decomposition pathways, and outlines standardized experimental protocols for the determination of its thermal stability and decomposition products.

Introduction

This compound is a fluorinated aromatic ester with applications in organic synthesis and as a building block in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermal stability and decomposition behavior is crucial for ensuring safe handling, storage, and processing, as well as for predicting its fate in various chemical and biological systems. This guide synthesizes available information to provide a predictive overview of these properties and offers detailed methodologies for their empirical determination.

Predicted Thermal Properties

The thermal stability of this compound can be inferred from the behavior of similar compounds, such as benzoic acid and other fluorinated esters.

Table 1: Predicted Thermal Properties of this compound

| Property | Predicted Value/Range | Rationale |

| Decomposition Onset Temperature | 250 - 350 °C | Based on the thermal stability of the ester functional group and the aromatic ring. The presence of fluorine atoms may influence bond strengths and decomposition pathways. |

| Primary Decomposition Products | Carbon Dioxide (CO₂), Carbon Monoxide (CO), Hydrogen Fluoride (HF), 1,3-Difluorobenzene, Methanol | Inferred from safety data sheets and decomposition studies of similar fluorinated aromatic compounds.[1] Cleavage of the ester linkage and subsequent reactions of the resulting fragments are expected. |

| Secondary Decomposition Products | Various fluorinated and non-fluorinated aromatic and aliphatic fragments | High-temperature fragmentation of the primary decomposition products. |

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed through several key steps, initiated by the cleavage of the ester bond, which is generally the most thermally labile part of the molecule.

Caption: Proposed thermal decomposition pathway for this compound.

The initial step is the homolytic cleavage of the ester bond, forming a 2,6-difluorobenzoyl radical and a methyl radical. The 2,6-difluorobenzoyl radical can then undergo decarboxylation to produce 1,3-difluorobenzene and carbon dioxide. The methyl radical can abstract a hydrogen atom to form methane or participate in other secondary reactions. At higher temperatures, further fragmentation of the aromatic ring can lead to the formation of hydrogen fluoride and other smaller molecular fragments.

Experimental Protocols

To empirically determine the thermal stability and decomposition products of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature and characterize the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Inert (Nitrogen or Argon) and Oxidative (Air or Oxygen), with a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Data Collection: Record the mass loss and temperature continuously throughout the experiment.

-

-

Data Analysis: Determine the onset decomposition temperature from the intersection of the baseline and the tangent of the mass loss curve. Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any phase transitions or exothermic/endothermic decomposition events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Atmosphere: Inert (Nitrogen or Argon) with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Heat from ambient to a temperature above the melting point at a rate of 10 °C/min.

-

Cool to a sub-ambient temperature.

-

Reheat to a temperature above the decomposition temperature at a rate of 10 °C/min.

-

-

Data Collection: Record the heat flow as a function of temperature.

-

-

Data Analysis: Determine the melting point from the onset of the melting endotherm. Calculate the enthalpy of fusion by integrating the area of the melting peak. Identify any exothermic peaks that may correspond to decomposition events.

Evolved Gas Analysis (EGA) using TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

-

Instrument: A TGA instrument coupled to an FTIR spectrometer or a Mass Spectrometer via a heated transfer line.

-

Sample Preparation and TGA Conditions: Follow the protocol outlined in Section 4.1.

-

EGA Conditions:

-

Transfer Line Temperature: Maintain at a temperature high enough to prevent condensation of evolved gases (e.g., 200-250 °C).

-

FTIR/MS Parameters:

-

FTIR: Continuously collect infrared spectra of the evolved gases in the range of 4000-400 cm⁻¹.

-

MS: Continuously scan a mass range appropriate for the expected decomposition products (e.g., m/z 10-200).

-

-

-

Data Analysis:

-

Correlate the evolution of specific gases (identified by their characteristic IR absorption bands or mass spectra) with the mass loss events observed in the TGA data.

-

Create profiles of the evolution of key decomposition products (e.g., CO₂, CO, HF) as a function of temperature.

-

Logical Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for a comprehensive thermal analysis of this compound.

Caption: Logical workflow for the thermal analysis of this compound.

Conclusion

References

Methodological & Application

Synthesis of Methyl 2,6-difluorobenzoate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of methyl 2,6-difluorobenzoate from 2,6-difluorobenzoic acid via Fischer esterification. This protocol is intended for laboratory-scale preparation and is supported by detailed experimental procedures, characterization data, and safety information.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the difluorinated phenyl ring can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of target molecules. The Fischer esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol, provides a straightforward and efficient method for the preparation of this compound. This application note details a reliable protocol for this synthesis, offering guidance on reaction setup, work-up, purification, and characterization of the final product.

Reaction Scheme

The synthesis proceeds via the acid-catalyzed esterification of 2,6-difluorobenzoic acid with methanol.

Caption: Fischer esterification of 2,6-difluorobenzoic acid.

Experimental Protocol

This protocol is a representative procedure based on established methods for Fischer esterification.

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,6-Difluorobenzoic acid | 385-00-2 | C₇H₄F₂O₂ | 158.10 |

| Methanol (anhydrous) | 67-56-1 | CH₄O | 32.04 |

| Sulfuric acid (conc.) | 7664-93-9 | H₂SO₄ | 98.08 |

| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 |

| Saturated sodium bicarbonate solution | - | NaHCO₃ | - |

| Brine (saturated NaCl solution) | - | NaCl | - |

| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,6-difluorobenzoic acid (5.0 g, 31.6 mmol) and anhydrous methanol (50 mL). Stir the mixture until the acid is fully dissolved.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirred solution. Caution: The addition of sulfuric acid to methanol is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker containing 100 mL of cold water.

-

Transfer the aqueous mixture to a 250 mL separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.

Expected Yield: While a specific literature yield for this exact protocol is not cited, typical yields for Fischer esterifications under these conditions are in the range of 70-90%.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Data

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 2,6-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | White to light yellow crystalline powder | 157-161 | 72-77 (at 13 mmHg) | - |

| This compound | C₈H₆F₂O₂ | 172.13 | Colorless liquid | - | 203-204[1] | 1.281 (at 25 °C)[1] |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |

| 2,6-Difluorobenzoic acid | 7.5-7.7 (m, 1H, Ar-H), 7.0-7.2 (t, 2H, Ar-H), 10.5-11.5 (br s, 1H, COOH) | 162.1 (C=O), 160.5 (d, J=253 Hz, C-F), 132.5 (t, J=10 Hz, Ar-CH), 112.2 (d, J=22 Hz, Ar-CH), 115.0 (t, J=19 Hz, C-COOH) | ~3000 (br, O-H), 1700 (s, C=O), 1620, 1480 (C=C) | 158 (M+), 141, 113[2] |

| This compound | 7.4-7.6 (m, 1H, Ar-H), 6.9-7.1 (t, 2H, Ar-H), 3.9 (s, 3H, OCH₃) | 161.5 (C=O), 160.0 (d, J=255 Hz, C-F), 132.0 (t, J=10 Hz, Ar-CH), 112.0 (d, J=22 Hz, Ar-CH), 114.5 (t, J=20 Hz, C-COOCH₃), 52.5 (OCH₃) | ~3000 (C-H), 1730 (s, C=O), 1625, 1485 (C=C), 1260 (C-O) | 172 (M+), 141, 113[3][4] |

Note: NMR data is predicted based on typical values for similar structures and may vary depending on the solvent and experimental conditions.

Safety Precautions

-

2,6-Difluorobenzoic acid: Causes skin and serious eye irritation.

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

-

Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Conclusion

The Fischer esterification of 2,6-difluorobenzoic acid with methanol provides a reliable and efficient route to this compound. The protocol outlined in this application note is a robust procedure suitable for laboratory-scale synthesis. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized product.

References

Application Notes and Protocols: The Strategic Use of Methyl 2,6-difluorobenzoate in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-difluorobenzoate is a key fluorinated aromatic ester that serves as a versatile building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique electronic properties, conferred by the two fluorine atoms ortho to the ester group, enhance its reactivity and make it a valuable precursor for the introduction of the 2,6-difluorobenzoyl moiety into larger molecules. This structural motif is integral to a class of benzoylurea insecticides that function as potent chitin synthesis inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the crucial intermediate, 2,6-difluorobenzamide, and its subsequent elaboration into active pharmaceutical ingredients (APIs).

Core Application: Synthesis of 2,6-difluorobenzamide

The primary application of this compound in intermediate synthesis is its conversion to 2,6-difluorobenzamide. This amide is a cornerstone for the production of several commercially significant benzoylurea insecticides, including Lufenuron, Flufenoxuron, Hexaflumuron, and Noviflumuron.

Experimental Protocol: Direct Amidation of this compound

Materials:

-

This compound (1.0 eq)

-

Ammonia (7N solution in Methanol, 5.0 - 10.0 eq)

-

Methanol (Anhydrous)

-

High-pressure reaction vessel (e.g., Parr autoclave)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in anhydrous methanol.

-

To this solution, add a 7N solution of ammonia in methanol (5.0 - 10.0 eq).

-

Seal the reaction vessel securely.

-

Heat the mixture to 100-150°C with vigorous stirring.

-

Maintain the reaction at this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The crude 2,6-difluorobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 85-95% |

| Purity (Post-recrystallization) | >99% (by HPLC) |

| Reaction Temperature | 120°C |

| Reaction Time | 18 hours |

| Pressure | Autogenous |

Application in the Synthesis of Benzoylurea Insecticides

2,6-Difluorobenzamide is a critical intermediate for the synthesis of several benzoylurea insecticides. The general synthetic strategy involves the reaction of 2,6-difluorobenzamide with a substituted phenyl isocyanate.

Experimental Workflow for Benzoylurea Insecticide Synthesis

Caption: General workflow for the synthesis of benzoylurea insecticides from this compound.

Experimental Protocol: Synthesis of a Generic Benzoylurea Insecticide

Materials:

-

2,6-Difluorobenzamide (1.0 eq)

-

Substituted Phenyl Isocyanate (e.g., 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl isocyanate for Lufenuron) (1.05 eq)

-

Anhydrous Toluene

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

In a dry round-bottom flask equipped with a condenser and a magnetic stirrer, suspend 2,6-difluorobenzamide (1.0 eq) in anhydrous toluene.

-

Heat the suspension to reflux to ensure all the amide is dissolved.

-

Slowly add a solution of the substituted phenyl isocyanate (1.05 eq) in anhydrous toluene to the refluxing mixture over a period of 30 minutes.

-

Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will often precipitate out of the solution upon cooling.

-

Collect the solid product by filtration and wash it with cold toluene.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Quantitative Data for Benzoylurea Synthesis (Representative):

| Insecticide | Substituted Phenyl Isocyanate | Typical Yield |

| Lufenuron | 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl isocyanate | 90-95% |

| Flufenoxuron | 4-(2-chloro-4-(trifluoromethyl)phenoxy)-2-fluorophenyl isocyanate | 88-94% |

| Hexaflumuron | 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl isocyanate | 92-96% |

| Noviflumuron | 3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl isocyanate | 91-95% |

Mechanism of Action: Inhibition of Chitin Synthesis

The benzoylurea insecticides synthesized from the 2,6-difluorobenzamide intermediate act by inhibiting chitin synthesis in insects.[1][2][3][4][5] Chitin is a crucial component of the insect exoskeleton.[3][4][5] By disrupting the production of chitin, these compounds prevent the proper molting of larvae, leading to their death.[1][3]

Caption: Signaling pathway illustrating the inhibitory action of benzoylurea insecticides on insect chitin synthesis.

Conclusion

This compound is a pivotal starting material for the efficient synthesis of 2,6-difluorobenzamide, a non-negotiable intermediate for a range of modern insecticides. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the fields of drug development and agrochemical synthesis, highlighting the strategic importance of this fluorinated building block. The clear and efficient synthetic routes, coupled with a well-understood mechanism of action of the final products, underscore the value of this compound in the development of effective pest management solutions.

References

- 1. Pesticide Lufenuron: Uses, Mechanism of action, Side Effects and Toxicity_Chemicalbook [chemicalbook.com]

- 2. Flufenoxuron | C21H11ClF6N2O3 | CID 91766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lufenuron - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Hexaflumuron 5%EC 10%SC Insecticide with inhibitor of Chitin Synthesis - Pesticide and Agrochemicals [chicocrop.en.made-in-china.com]

Application of Methyl 2,6-difluorobenzoate in Agrochemical Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6-difluorobenzoate is a key intermediate in the synthesis of a significant class of agrochemicals, primarily the benzoylurea insecticides. The presence of the 2,6-difluoro substitution pattern is crucial for the biological efficacy of these compounds, which act as potent insect growth regulators by inhibiting chitin biosynthesis. This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound in the development of novel agrochemicals.

Introduction